2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound . It is available for purchase from various suppliers for experimental and research use .
Chemical Reactions Analysis
The specific chemical reactions involving 2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone are not detailed in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone are not detailed in the search results .Scientific Research Applications
Synthesis and Characterization of Benzophenones:
- Benzophenones like 2,6-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone have been synthesized and characterized in various studies. For instance, Ali et al. (2000) reported on benzophenones isolated from Garcinia pseudoguttifera, noting their potential biogenetic relationships (Ali et al., 2000).
Photocycloaddition Reactions:
- Photocycloaddition reactions involving benzophenones have been explored. Wang et al. (2007) studied the solid-state photocycloaddition of 6,6′-dimethyl-4,4′-[bis(methylenoxy)phenylene]-di-2-pyrones with benzophenone, showing the formation of oxetane derivatives with high site- and regioselectivity (Wang et al., 2007).
Adsorption and Removal of Environmental Contaminants:
- Zhou et al. (2018) discussed the use of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, an approach emphasizing environmental sustainability and high adsorption capacity (Zhou et al., 2018).
Catalytic Applications:
- Martins et al. (2016) described the use of a sulfonated Schiff base dimethyltin(IV) coordination polymer as a catalyst for Baeyer–Villiger oxidation, highlighting its efficiency and potential for recycling (Martins et al., 2016).
Application in Synthesis of Organic Compounds:
- Prentice et al. (2023) demonstrated the use of benzophenone as an effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate, a method that allows for the use of lower energy light (Prentice et al., 2023).
Biodegradation and Environmental Impact:
- Lin et al. (2021) studied the biodegradation of benzophenone during the co-composting process, revealing a high removal efficiency and insights into the environmental impact of benzophenone derivatives (Lin et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-7-6-8-17(2)20(16)21(24)19-10-5-4-9-18(19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSYINUUNGUDOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643879 |
Source
|
Record name | (2,6-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-19-2 |
Source
|
Record name | Methanone, (2,6-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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